- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma, Luminescence, 2018, 33(5), 913-918

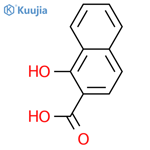

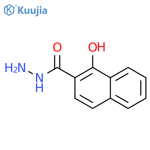

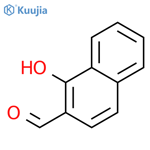

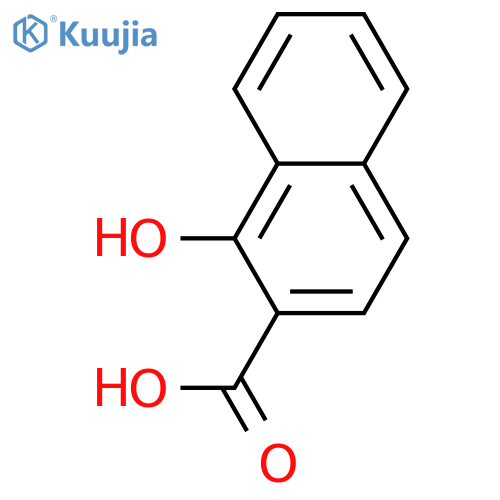

Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

1-hydroxynaphthalene-2-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

-

- 1-Hydroxy-2-naphthoic acid

- 1-Naphthol-2-carboxylic acid

- 2-Naphthalenecarboxylic acid, 1-hydroxy-

- 1-hydroxynaphthalene-2-carboxylic acid

- 2-Hydroxy-1-naphthoic acid

- 1-Hydroxy-2-naphthalenecarboxylic Acid

- 2-Carboxy-1-naphthol

- 2-Naphthoic acid, 1-hydroxy-

- alpha-Hydroxynaphthoic acid

- U8LZ3R07L8

- SJJCQDRGABAVBB-UHFFFAOYSA-N

- 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID

- Xinafoic acid

- CARBOXYNAPHTHOL

- LDHA Inhibitor, 5

- a-Hydroxynaph

- bmse000689

- 7-Naphthol-2-carboxaldehyde

- hydroxynaphthalene-2-carboxylic acid

- AKOS001080081

- EN300-16632

- 1-Hydroxy-2-naphthoic acid, >=97.0%

- AC-13237

- 86-48-6

- NSC-3717

- CHEBI:36108

- EINECS 201-674-0

- 1-oxidanylnaphthalene-2-carboxylic acid

- CHEMBL229299

- 1-Hydroxy-2-naphthoate

- DTXSID5058937

- FT-0607923

- C03203

- SCHEMBL25244

- SY007524

- CS-W016819

- A841684

- InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14

- NSC 3717

- AI3-28524

- s6364

- BDBM50219487

- UNII-U8LZ3R07L8

- BBL027444

- HMS1719F05

- 1-Hydroxy-2-naphthoicacid

- D70638

- 1-Hydroxynaphthalenecarboxylic acid-(2)

- H0796

- STL373496

- Q27104334

- 1HN

- BP-12641

- HY-W016103

- .alpha.-Hydroxynaphthoic acid

- Z56347239

- 1-hydroxy-2-naphthalene carboxylic acid

- 1-hydroxynaphthalene-2-carboxylate

- F2191-0001

- NSC3717

- FS-3779

- Oprea1_291089

- 1 -hydroxy-2-naphthoic acid

- H0279

- W-104066

- 1-hydroxy-2-naphthoesyre

- 1-HYDROXY-2-NAPHTHOIC ACID [MI]

- MFCD00003960

- 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)

- 2-Naphthoic acid, 1-hydroxy- (8CI)

- 1-Hydroxy 2-naphthalic acid

- H 0279

- α-Hydroxy-β-naphthoic acid

- NS00022846

- 1-hydroxy-2-Naphthoic acid,98%

- DB-056929

-

- MDL: MFCD00003960

- Renchi: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)

- Clave inchi: SJJCQDRGABAVBB-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O

- Brn: 974438

Atributos calculados

- Calidad precisa: 188.04700

- Masa isotópica única: 188.047

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 1

- Complejidad: 227

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 57.5

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 3

- Xlogp3: 2.6

Propiedades experimentales

- Color / forma: White to reddish crystals

- Denso: 1.2100 (rough estimate)

- Punto de fusión: 195°C(lit.)

- Punto de ebullición: 283.17°C (rough estimate)

- Punto de inflamación: Fahrenheit: 302 ° f

Celsius: 150 ° c - índice de refracción: 1.6310 (estimate)

- Disolución: alcohol: freely soluble

- Coeficiente de distribución del agua: Soluble in hot water

- PSA: 57.53000

- Logp: 2.24360

- Merck: 4834

- Presión de vapor: 0.0±0.9 mmHg at 25°C

- Disolución: Soluble in ethanol, diethyl ether, benzene, trichloromethane and alkaline solutions, slightly soluble in hot water, almost insoluble in cold water.

1-hydroxynaphthalene-2-carboxylic acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36-S37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/37/38

- TSCA:Yes

1-hydroxynaphthalene-2-carboxylic acid Datos Aduaneros

- Código HS:29182910

- Datos Aduaneros:

China Customs Code:

2918290000Overview:

2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

1-hydroxynaphthalene-2-carboxylic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117294-100 g |

1-Hydroxy-2-naphthoic acid, 98%; . |

86-48-6 | 98% | 100g |

€83.40 | 2023-05-10 | |

| ChemScence | CS-W016819-1000g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | 99.70% | 1000g |

$82.0 | 2021-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003936-500g |

1-hydroxynaphthalene-2-carboxylic acid |

86-48-6 | 98% | 500g |

¥675 | 2024-05-21 | |

| Key Organics Ltd | FS-3779-1MG |

1-Hydroxy-2-naphthoic acid |

86-48-6 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D277827-100g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | 97% | 100g |

$200 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62570-500g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | 98% | 500g |

¥147.0 | 2023-09-07 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30131-25g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | BR,98% | 25g |

¥28.00 | 2021-09-02 | |

| Life Chemicals | F2191-0001-5g |

1-hydroxynaphthalene-2-carboxylic acid |

86-48-6 | 95% | 5g |

$60.0 | 2023-09-06 | |

| TRC | H950850-25g |

1-Hydroxy-2-naphthoic Acid |

86-48-6 | 25g |

$92.00 | 2023-05-18 | ||

| TRC | H950850-50g |

1-Hydroxy-2-naphthoic Acid |

86-48-6 | 50g |

$ 115.00 | 2023-09-07 |

1-hydroxynaphthalene-2-carboxylic acid Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Improved process for the preparation of salmeterol xinafoate, India, , ,

Synthetic Routes 3

- An improved process for the preparation of salmeterol xinafoate, India, , ,

Synthetic Routes 4

- Synthesis route of salmeterol xinafoate, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

Synthetic Routes 5

- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,

Synthetic Routes 6

- Preparation of salmeterol and salts thereof, India, , ,

Synthetic Routes 7

- Preparation of salmeterol and its application, China, , ,

Synthetic Routes 8

- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35

Synthetic Routes 9

- Process for preparation of salmeterol, India, , ,

Synthetic Routes 10

1.2 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 11

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

Synthetic Routes 12

1.2 Reagents: Ammonium chloride Solvents: Water

Synthetic Routes 13

2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Synthetic Routes 14

1.2 Solvents: Tetrahydrofuran ; 13 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

Synthetic Routes 15

1.2 18 h, 56 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux

2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt

2.3 Reagents: Ammonium chloride Solvents: Water

3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

Synthetic Routes 16

1.2 Solvents: Carbon disulfide

1.3 Reagents: Ammonium chloride Solvents: Water

Synthetic Routes 17

Synthetic Routes 18

1.2 Solvents: Benzene ; 1 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

Synthetic Routes 19

Synthetic Routes 20

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Synthetic Routes 21

Synthetic Routes 22

2.1 Solvents: Carbon disulfide

2.2 Reagents: Ammonium chloride Solvents: Water

Synthetic Routes 23

- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,

Synthetic Routes 24

- Preparation method of salmeterol xinafoate, China, , ,

Synthetic Routes 25

- A method for preparing salmeterol hydroxynaphthoate, China, , ,

Synthetic Routes 26

- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,

Synthetic Routes 27

1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C

- Process for preparation of salmeterol, World Intellectual Property Organization, , ,

Synthetic Routes 28

1.2 Solvents: Ethyl acetate ; 16 h, rt

- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,

Synthetic Routes 29

- Preparation of salmeterol xinafolate, Research Disclosure, 2006, 506,

Synthetic Routes 30

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Synthetic Routes 31

- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,

Synthetic Routes 32

- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,

Synthetic Routes 33

1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

Synthetic Routes 34

Synthetic Routes 35

Synthetic Routes 36

Synthetic Routes 37

Synthetic Routes 38

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Synthetic Routes 39

1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt

2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C

2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

Synthetic Routes 40

Synthetic Routes 41

Synthetic Routes 42

1-hydroxynaphthalene-2-carboxylic acid Raw materials

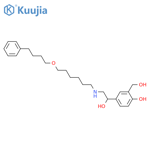

- Salmeterol

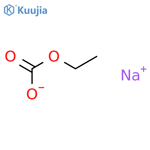

- Carbonic acid, monoethyl ester, sodium salt

- 1-Hydroxy-2-naphthaldehyde

- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-

- Magnesium Methyl Carbonate Solution (2.0 M in DMF)

- 1-hydroxynaphthalene-2-carbohydrazide

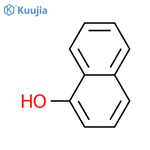

- naphthalen-1-ol

- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol

- 2-(2-(1-bromonaphthyl))-4,4-dimethyl-Δ2-oxazoline

- (-)-2-[2-(1-(1R,3R,4S)-menthoxynaphthyl)]-4,4-dimethyl-Δ2-oxazoline

- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-

- 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-naphthalenol

- 1-Naphthalenol,potassium salt (1:1)

- (-)-2-(2-(1-(3R,4S,8R,9S)-quinidinoxynaphthyl))-4,4-dimethyl-Δ2-oxazoline

- Silane, dibromobis(1,1-dimethylethyl)-

- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-

- 1-Bromo-2-methoxy-naphthalene

- Potassium bicarbonate

- 1-hydroxynaphthalene-2-carboxylic acid

- Silanol, 1,1-bis(1,1-dimethylethyl)-1-(1-naphthalenyloxy)-

- Oxazole, 4,5-dihydro-2-(1-methoxy-2-naphthalenyl)-4,4-dimethyl-

1-hydroxynaphthalene-2-carboxylic acid Preparation Products

1-hydroxynaphthalene-2-carboxylic acid Literatura relevante

-

Nora S. Abdel-Kader,Samir A. Abdel-Latif,Aida L. El-Ansary,Amira G. Sayed New J. Chem. 2019 43 17466

-

Pengju Ren,Zijian Tan,Yingying Zhou,Hongzhi Tang,Ping Xu,Haifeng Liu,Leilei Zhu Green Chem. 2022 24 4766

-

Rubina Rahaman,Sandip Munshi,Sridhar Banerjee,Biswarup Chakraborty,Sarmistha Bhunia,Tapan Kanti Paine Dalton Trans. 2019 48 16993

-

Xiaofeng Lin,Yiping Chen,Shunxing Li Anal. Methods 2013 5 6480

-

Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos naftalenos ácidos naftalenocarboxílicos

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos naftalenos ácidos naftalencarboxílicos y derivados ácidos naftalenocarboxílicos

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

86-48-6 (1-hydroxynaphthalene-2-carboxylic acid) Productos relacionados

- 303-07-1(2,6-Dihydroxybenzoic acid)

- 50-85-1(4-Methylsalicylic acid)

- 578-36-9(potassium salicylate)

- 92-70-6(3-Hydroxy-2-naphthoic acid)

- 89-56-5(5-Methylsalicylic acid)

- 69-72-7(Salicylic acid)

- 490-79-9(2,5-Dihydroxybenzoic acid)

- 83-30-7(2,4,6-Trihydroxybenzoic acid)

- 83-40-9(3-Methylsalicylic acid)

- 89-86-1(2,4-Dihydroxybenzoic acid)